Cas no 461699-47-8 (5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine)

5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine structure
461699-47-8 structure
Product Name:5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
CAS No:461699-47-8
MF:C19H20BClN2O3
MW:370.637703895569
CID:2644288
Update Time:2023-08-07

5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • YZYGFWKEJUOYKX-UHFFFAOYSA-N
    • N2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-5-chloro-1,3-benzoxazol-2-amine
    • 5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine
    • Inchi: 1S/C19H20BClN2O3/c1-18(2)19(3,4)26-20(25-18)12-5-8-14(9-6-12)22-17-23-15-11-13(21)7-10-16(15)24-17/h5-11H,1-4H3,(H,22,23)
    • InChI Key: YZYGFWKEJUOYKX-UHFFFAOYSA-N
    • SMILES: ClC1C=CC2=C(C=1)N=C(NC1C=CC(B3OC(C)(C)C(C)(C)O3)=CC=1)O2

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 3
  • Complexity: 497
  • Topological Polar Surface Area: 56.5

5-Chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-benzoxazol-2-amine Related Literature

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